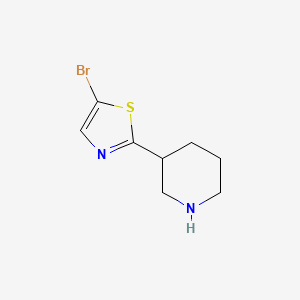
5-Bromo-2-(piperidin-3-yl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(piperidin-3-yl)thiazole: is a heterocyclic compound with the following chemical structure:
IUPAC Name: 1-(5-bromo-1,3-thiazol-2-yl)-3-piperidinol
This compound features a thiazole ring fused with a piperidine ring, and the bromine atom is positioned at the 5-position of the thiazole ring. Thiazoles are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 5-Bromo-2-(piperidin-3-yl)thiazole. One common method involves the reaction of 2-amino-5-bromothiazole with piperidine under appropriate conditions. The bromine substitution occurs selectively at the 5-position of the thiazole ring.
Industrial Production Methods: While specific industrial production methods may not be widely documented, laboratory-scale synthesis provides a starting point for further optimization and scale-up.
Chemical Reactions Analysis
Reactivity: 5-Bromo-2-(piperidin-3-yl)thiazole can participate in various chemical reactions, including:
Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions: Functional groups within the molecule may be oxidized or reduced.
Ring-Closure Reactions: The piperidine and thiazole rings can participate in cyclization reactions.
Bromination: N-bromosuccinimide (NBS) or other brominating agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Cyclization: Acidic conditions or base-catalyzed cyclization.
Major Products: The major products depend on the specific reaction conditions. For example, reduction of the carbonyl group could yield the corresponding alcohol, while bromination could lead to a dibromo derivative.
Scientific Research Applications
Chemistry: Researchers explore the reactivity of 5-Bromo-2-(piperidin-3-yl)thiazole in synthetic chemistry, designing novel derivatives for drug discovery and materials science.
Biology and Medicine:Antiviral Activity: Analogues of this compound have shown inhibitory effects against influenza viruses.
Fungicidal Properties: The title compound exhibited good fungicidal activity.
Industry: The compound’s unique structure may find applications in the development of agrochemicals, pharmaceuticals, or materials.
Mechanism of Action
The precise mechanism of action remains an active area of research. its biological effects likely involve interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
While 5-Bromo-2-(piperidin-3-yl)thiazole is unique due to its specific substitution pattern, it shares similarities with other thiazole-containing compounds. Further comparative studies would reveal its distinct features.
Remember that this compound’s potential applications extend beyond what we’ve covered here, and ongoing research may uncover additional uses and mechanisms
Properties
IUPAC Name |
5-bromo-2-piperidin-3-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2S/c9-7-5-11-8(12-7)6-2-1-3-10-4-6/h5-6,10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMCAMRAQMICEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
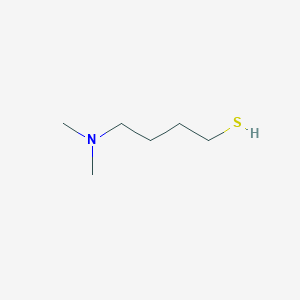


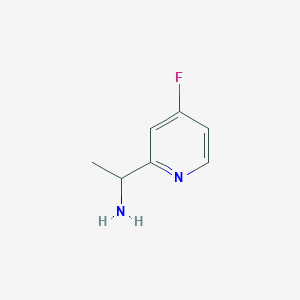
![cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B13539186.png)
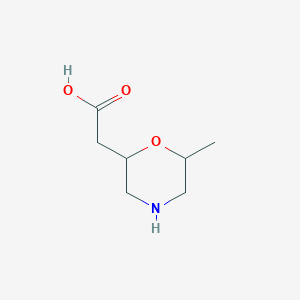
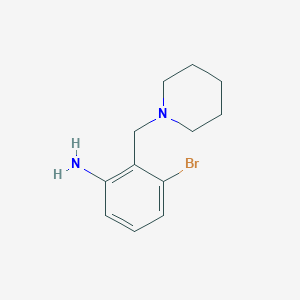

![(2R,3S,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-hydroxypyrrolidine-2-carboxylicacid](/img/structure/B13539211.png)



![[5-(4-Methylphenyl)oxan-2-yl]methanamine](/img/structure/B13539241.png)

